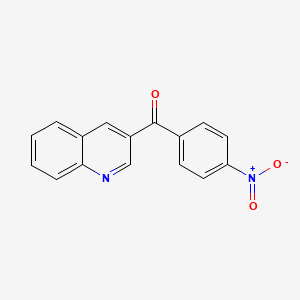

(4-Nitrophenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-16(11-5-7-14(8-6-11)18(20)21)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDYXEFKQLAQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285220 | |

| Record name | (4-Nitrophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-16-0 | |

| Record name | (4-Nitrophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenyl Quinolin 3 Yl Methanone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (4-Nitrophenyl)(quinolin-3-yl)methanone reveals several strategic disconnections that form the basis for the synthetic routes discussed in this article. The primary disconnection is at the carbonyl group, suggesting a Friedel-Crafts acylation or a related carbonylative coupling reaction. This leads to a quinoline-3-yl nucleophile or electrophile and a 4-nitrobenzoyl electrophile or nucleophile, respectively.

Further disconnection of the quinoline (B57606) ring itself points towards several classical and modern synthetic strategies. A [4+2] cycloaddition approach, such as a Povarov-type reaction, suggests the formation of the quinoline ring from an aniline (B41778), an aldehyde, and a suitable two-carbon component. Alternatively, multi-component reactions offer a convergent strategy to assemble the quinoline core from simple, readily available starting materials. Finally, a catalytic approach, such as a Suzuki-Miyaura carbonylative coupling, offers a powerful method for the direct formation of the aryl-aryl ketone linkage. eurekaselect.comnih.govnih.gov

These disconnections are summarized in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

Conventional Synthetic Routes to Quinoline-3-yl Ketones

Conventional methods for the synthesis of the quinoline-3-yl ketone core of this compound often rely on the construction of the quinoline ring followed by the introduction of the acyl group, or the simultaneous formation of the substituted quinoline ring.

Formal [4+2] Annulation Approaches

A notable and direct synthesis of this compound has been achieved through a formal [4+2] annulation reaction. This method involves the reaction of anthranils with enaminones. Specifically, the reaction of an appropriate anthranil (B1196931) with an enaminone derived from 4-nitroacetophenone provides the target compound in a 60% yield. This transition-metal-free protocol proceeds via an aza-Michael addition followed by an intramolecular annulation, representing a ring-opening/reconstruction strategy.

Table 1: Synthesis of this compound via [4+2] Annulation

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Anthranil | 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | This compound | 60 |

This approach is attractive due to its operational simplicity and the use of readily available starting materials.

Povarov Reaction-Based Methodologies and Variations

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. eurekaselect.comresearchgate.net In its multi-component variant, an aniline, an aldehyde, and an activated alkene react to form the quinoline scaffold. eurekaselect.com For the synthesis of 3-acylquinolines, a variation of the Povarov reaction using enaminones as the three-carbon component has been developed.

While a direct synthesis of this compound using this method has not been explicitly reported, the general strategy involves the reaction of an aniline, 4-nitrobenzaldehyde, and a suitable enaminone. The regioselectivity of the reaction is a key consideration, and can be influenced by the choice of catalyst and reaction conditions. This approach offers a convergent and flexible route to a variety of substituted quinoline-3-yl ketones.

Multi-component Reactions for Complex Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like this compound from simple precursors in a single step. chemrevlett.comnih.gov A well-established MCR for quinoline synthesis is the three-component reaction of an aniline, an aldehyde, and a terminal alkyne. This reaction, often catalyzed by a transition metal, can lead to the formation of 2,4-disubstituted quinolines.

To adapt this methodology for the synthesis of a 3-aroylquinoline, a different set of starting materials would be required, potentially involving a three-component reaction that directly installs the aroyl group at the 3-position. While a specific MCR for the direct synthesis of this compound is not prevalent in the literature, the principles of MCRs suggest that a carefully designed reaction could provide a highly efficient route to this target molecule.

Catalytic Synthesis of this compound

Catalytic methods, particularly those involving transition metals, offer powerful and versatile tools for the synthesis of complex organic molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Carbonylative Coupling)

The Suzuki-Miyaura carbonylative coupling is a powerful method for the synthesis of diaryl ketones. quora.commdpi.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of carbon monoxide, which serves as the carbonyl source.

For the synthesis of this compound, this would involve the coupling of a 3-haloquinoline (e.g., 3-bromoquinoline) with 4-nitrophenylboronic acid under a carbon monoxide atmosphere. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. While the direct application of this method to the synthesis of the target compound is not extensively documented, the general utility of the Suzuki-Miyaura carbonylative coupling for the preparation of a wide range of diaryl ketones suggests its potential as a viable synthetic route. researchgate.net

Table 2: Potential Reactants for Suzuki-Miyaura Carbonylative Coupling

| Aryl Halide | Boronic Acid | Product |

| 3-Bromoquinoline | 4-Nitrophenylboronic acid | This compound |

| 3-Iodoquinoline | 4-Nitrophenylboronic acid | This compound |

It is important to note that traditional Friedel-Crafts acylation of quinoline with 4-nitrobenzoyl chloride is generally not a feasible route. The nitrogen atom in the quinoline ring acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.com

Organocatalytic and Metal-Free Approaches

The synthesis of quinoline derivatives, foundational scaffolds in medicinal chemistry, has traditionally relied on methods that can be inefficient or require harsh conditions. nih.gov Recent advancements have led to the development of transition metal-free pathways for producing 3-acylquinolines, including this compound. researchgate.net

One notable metal-free protocol involves a formal [4+2] annulation reaction between anthranils and enaminones. researchgate.netmdpi.com This method utilizes methanesulfonic acid (MSA) as a catalyst and sodium iodide (NaI) as an additive in ethanol, heated to 110 °C. researchgate.net The reaction proceeds through an aza-Michael addition followed by an intramolecular annulation. researchgate.net This ring-opening and reconstruction strategy is praised for its operational simplicity, high efficiency, and broad substrate scope. researchgate.net For the synthesis of this compound, this specific procedure yielded the product as a white solid at 60% yield. mdpi.com While this particular method uses an acid catalyst, the broader field of organocatalysis, employing small organic molecules as catalysts, is a growing area in the synthesis of quinoline-related structures like quinolin-4-ones. nih.govnih.gov These approaches avoid the cost and potential toxicity associated with residual metals. nih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound and its Analogues

Controlling selectivity is paramount in organic synthesis to ensure the desired product is formed with high purity, avoiding complex separation procedures.

Chemoselectivity: The transition metal-free annulation method for synthesizing 3-acylquinolines demonstrates excellent chemoselectivity. mdpi.com The reaction conditions are tolerant of a wide variety of functional groups on the phenyl ring of the enaminone precursor. This allows for the synthesis of a diverse range of analogues of this compound, where the nitro group is replaced by other substituents. Examples include analogues bearing electron-donating groups like methoxy (B1213986) and methyl, as well as various electron-withdrawing and halogen groups such as fluoro, chloro, bromo, and iodo. mdpi.com This tolerance allows for the creation of a library of compounds without needing to re-optimize the reaction for each new functional group. mdpi.com

| Substituent on Phenyl Ring | Product Name | Yield (%) |

|---|---|---|

| 4-Nitro | This compound | 60% |

| 4-Methoxy | (4-Methoxyphenyl)(quinolin-3-yl)methanone | 81% |

| 4-Fluoro | (4-Fluorophenyl)(quinolin-3-yl)methanone | 86% |

| 4-Chloro | (4-Chlorophenyl)(quinolin-3-yl)methanone | 88% |

| 4-Iodo | (4-Iodophenyl)(quinolin-3-yl)methanone | 82% |

| 2-Chloro | (2-Chlorophenyl)(quinolin-3-yl)methanone | 88% |

| 2,4-Dichloro | (2,4-Dichlorophenyl)(quinolin-3-yl)methanone | 81% |

Regioselectivity: The reaction between an anthranil and an enaminone precursor consistently yields the 3-acylquinoline isomer. researchgate.netmdpi.com This high degree of regioselectivity is a significant advantage over other classical quinoline syntheses, such as the Gould-Jacobs reaction, which can often produce a mixture of isomers requiring purification. nih.gov The mechanism of the metal-free annulation dictates that the cyclization occurs in a specific orientation, leading exclusively to substitution at the 3-position of the quinoline core. Similarly, methods for synthesizing 3-substituted quinolin-4-ones have been developed to overcome the challenge of regioselectivity. nih.gov

Stereoselectivity: The compound this compound is achiral, and therefore its synthesis does not involve stereoselective steps. However, the principles of stereoselectivity are crucial when considering the synthesis of its more complex analogues, particularly those that may be chiral. For related heterocyclic systems, such as quinazolin-4(3H)-ones, organocatalytic Mannich reactions have been employed for the stereoselective synthesis of chiral analogues, achieving high enantiomeric excess. researchgate.net Such strategies could potentially be adapted for the asymmetric synthesis of chiral analogues of this compound if a chiral center were introduced into the structure.

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. While the annulation reaction to form this compound is reported in ethanol, mdpi.com related green methodologies suggest the potential for solvent-free approaches. For instance, the enaminone precursors used in the synthesis can be prepared under solvent-free conditions, often assisted by microwave irradiation. researchgate.net Performing reactions without a solvent, where the neat reactants are mixed, can lead to higher reaction rates, easier product purification, and a drastic reduction in waste. Applying such a solvent-free methodology to the final cyclization step for this compound could be a valuable area for future process optimization.

Mechanistic Elucidation of Reactions Pertaining to 4 Nitrophenyl Quinolin 3 Yl Methanone

Investigations into the Formation Mechanisms of the Quinoline (B57606) Core

The synthesis of the quinoline scaffold, the central structural motif of (4-Nitrophenyl)(quinolin-3-yl)methanone, can be achieved through various established and modern synthetic methodologies. These reactions, each with a unique mechanistic pathway, provide versatile routes to this important heterocyclic system.

A notable and contemporary method for the synthesis of 3-acylquinolines, including the title compound, involves a transition metal-free formal [4+2] annulation of anthranils with enaminones. mdpi.com This reaction proceeds through a proposed mechanism initiated by the activation of the enaminone by methanesulfonic acid (MSA). The activated enaminone then undergoes an aza-Michael addition with the anthranil (B1196931). Subsequent intramolecular cyclization and dehydration yield the final 3-acylquinoline product. mdpi.com The presence of sodium iodide (NaI) is noted to be important for the reaction, likely by stabilizing key intermediates. mdpi.com

Beyond this specific synthesis, several classical named reactions are fundamental to the formation of the quinoline core and are relevant to the potential synthesis of precursors or analogues of this compound.

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring. wikipedia.org

The Combes quinoline synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org The mechanism commences with the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities of the β-diketone. wikipedia.org This is followed by an acid-catalyzed intramolecular cyclization, where the electron-rich aromatic ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the substituted quinoline. wikipedia.org

The Skraup-Doebner-von Miller reaction is another cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ. researchgate.net The mechanism is complex and has been the subject of considerable study. A proposed pathway involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and oxidation to furnish the quinoline ring system. researchgate.net

Interactive Table: Key Synthetic Methods for the Quinoline Core

| Reaction Name | Reactants | Catalyst/Conditions | Key Mechanistic Steps |

|---|---|---|---|

| [4+2] Annulation | Anthranil, Enaminone | Methanesulfonic acid (MSA), NaI | Aza-Michael addition, intramolecular annulation mdpi.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene ketone | Acid or Base | Aldol condensation, Schiff base formation, cyclization, dehydration wikipedia.orgjk-sci.com |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Schiff base formation, intramolecular electrophilic cyclization, dehydration wikipedia.org |

| Skraup-Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid | Conjugate addition, cyclization, oxidation researchgate.netresearchgate.net |

Mechanistic Pathways of Functional Group Transformations on this compound

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the nitro group on the phenyl ring and the ketone linkage. Understanding the mechanistic pathways of their transformations is key to the derivatization of this core structure.

Reduction of the Nitro Group:

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. masterorganicchemistry.com Several mechanistic pathways can be employed for this reduction.

Catalytic Hydrogenation: This is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comnumberanalytics.com The mechanism generally involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. A stepwise reduction is believed to occur, proceeding through nitroso and hydroxylamine (B1172632) intermediates, which are ultimately reduced to the corresponding aniline. orientjchem.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is another classic method for nitro group reduction. The mechanism involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source for the formation of water from the oxygen atoms of the nitro group.

Reactions of the Ketone Group:

The carbonyl group of the ketone in this compound is susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen becomes an alkoxide. Subsequent protonation of the alkoxide yields an alcohol. The reactivity of the ketone can be influenced by the steric and electronic environment of the quinoline and nitrophenyl rings.

Characterization of Key Intermediates and Transition States

The direct experimental characterization of intermediates and transition states in the reactions of this compound is challenging due to their transient nature. However, insights can be gained from studies of related systems and computational chemistry.

In the context of quinoline synthesis, intermediates such as Schiff bases and aldol adducts are frequently proposed. wikipedia.orgwikipedia.org In some instances, stable intermediates from reactions like the Doebner-Miller synthesis have been isolated and characterized, providing valuable evidence for the proposed mechanistic pathways. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms. These studies can model the structures and energies of reactants, products, intermediates, and, crucially, transition states. For instance, computational analyses of the Friedländer synthesis have been used to support proposed reaction pathways and explain the influence of catalysts. researchgate.net Similarly, DFT calculations have been employed to investigate the transition states in nucleophilic attack on carbonyl compounds and the mechanism of nitro group reductions on catalyst surfaces. While specific computational studies on this compound are not widely reported, the principles from these related studies provide a strong basis for understanding its reactivity.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course and efficiency of the reactions involving this compound, from its synthesis to its subsequent transformations.

In Quinoline Core Synthesis:

Acids and Bases: In the Friedländer and Combes syntheses, acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) protonate carbonyl groups, increasing their electrophilicity and facilitating nucleophilic attack. wikipedia.orgwikipedia.org Base catalysts (e.g., NaOH, piperidine) deprotonate α-methylene groups, generating enolates which are potent nucleophiles. jk-sci.comresearchgate.net

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃) can also be used to catalyze quinoline synthesis by coordinating to carbonyl oxygens and enhancing their electrophilicity.

Promoters in [4+2] Annulation: In the specific synthesis of 3-acylquinolines from anthranils and enaminones, methanesulfonic acid (MSA) acts as a Brønsted acid catalyst to activate the enaminone. mdpi.com Sodium iodide (NaI) is proposed to play a role in stabilizing intermediates, thereby promoting the reaction. mdpi.com

In Functional Group Transformations:

Metal Catalysts for Nitro Reduction: In catalytic hydrogenation, heterogeneous catalysts like Pd/C and PtO₂ provide a surface for the reaction to occur, facilitating the interaction between the nitro compound and hydrogen. masterorganicchemistry.comnumberanalytics.com The choice of catalyst can also influence the chemoselectivity of the reduction in the presence of other reducible functional groups.

Reducing Metals: In metal-acid reductions, the metal (e.g., Fe, Sn, Zn) acts as the reducing agent, providing the electrons for the reduction of the nitro group. The acid is a crucial reagent that provides the necessary protons.

Interactive Table: Role of Catalysts and Reagents

| Reaction Type | Catalyst/Reagent | Role in Mechanism |

|---|---|---|

| Quinoline Synthesis | Brønsted Acids (H₂SO₄, MSA) | Protonation of carbonyls, activation of reactants mdpi.comwikipedia.org |

| Bases (NaOH, Piperidine) | Deprotonation to form nucleophilic enolates jk-sci.comresearchgate.net | |

| Lewis Acids (ZnCl₂, Yb(OTf)₃) | Coordination to carbonyls to increase electrophilicity | |

| Sodium Iodide (NaI) | Stabilization of reaction intermediates mdpi.com | |

| Nitro Group Reduction | Metal Catalysts (Pd/C, PtO₂) | Surface for adsorption and reaction of substrates masterorganicchemistry.comnumberanalytics.com |

| Reducing Metals (Fe, Sn, Zn) | Electron source for the reduction process | |

| Acids (HCl) | Proton source for the formation of water |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (4-Nitrophenyl)(quinolin-3-yl)methanone. DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to optimize the molecular geometry and compute various electronic parameters. ijcce.ac.irnanobioletters.com These calculations provide a detailed picture of the molecule's orbital distributions and energy levels, which are fundamental to understanding its chemical behavior. ijcce.ac.ir

Theoretical studies on related heterocyclic compounds, including those with nitrophenyl and quinoline (B57606) moieties, demonstrate that DFT is a reliable method for predicting molecular structures and properties. nih.govresearchgate.net The calculations can determine key geometric parameters like bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography where available. mdpi.com For instance, in a study of a nitrophenyl-containing thiomorpholine, DFT calculations were used to determine the preferred conformation of the free molecule, highlighting differences from its solid-state structure. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rhhz.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. ijcce.ac.irnih.gov

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors from DFT Studies on Related Compounds Note: These values are illustrative, based on calculations for similar molecular structures, and not specific experimental values for this compound.

| Parameter | Description | Typical Calculated Value Range | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | rhhz.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 eV | rhhz.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.0 to 4.5 eV | ijcce.ac.irnanobioletters.comnih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species. nih.govresearchgate.net

In MEP analysis, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nanobioletters.com For a molecule like this compound, MEP analysis is expected to show a high negative potential around the oxygen atoms of the nitro group and the carbonyl group, identifying them as primary centers for electrophilic interactions. nih.govresearchgate.net Conversely, positive potential regions would likely be associated with the hydrogen atoms of the quinoline ring. Such analyses help in understanding intermolecular interactions, including hydrogen bonding. nanobioletters.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule with multiple rotatable bonds, such as the one connecting the phenyl and quinoline rings via the carbonyl group in this compound, various conformers can exist.

Theoretical methods, such as DFT, can be used to perform a systematic search of the potential energy surface. mdpi.com This involves rotating key dihedral angles and calculating the energy of each resulting conformation to identify the most stable, low-energy structures. For example, a DFT study on 4-(4-nitrophenyl)thiomorpholine (B1608610) compared the optimized gas-phase structure with the one found in the crystal, revealing that the nitrophenyl group occupied a quasi-equatorial position in the calculated structure versus a quasi-axial position in the solid state. mdpi.com A similar approach for this compound would reveal the preferred orientation of the quinoline and nitrophenyl rings relative to each other, which is crucial for understanding its interaction with biological targets.

Molecular Docking Simulations with Biological Targets (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, this compound) to a biological macromolecule, such as a protein or enzyme. nih.govmdpi.com This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-receptor interactions. nih.govsemanticscholar.org

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com Docking studies on various quinoline derivatives have explored their binding to targets like protein kinases, lipoxygenase (LOX), and viral polymerases. mdpi.comsemanticscholar.org In a typical docking simulation, the ligand is placed into the binding site of a target protein, and its conformation and orientation are optimized to find the pose with the most favorable binding energy (docking score). nih.gov

For this compound, docking simulations could be performed against various enzymes where quinoline or nitrophenyl derivatives have shown activity. The results would provide information on the binding affinity (often expressed in kcal/mol) and the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govnih.gov For instance, studies on quinazolinone-morpholine hybrids identified strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 as key to their binding. nih.gov

Table 2: Illustrative Molecular Docking Results for Related Quinoline Compounds Against Various Protein Targets Note: This table presents example data from studies on different quinoline derivatives to illustrate the type of information obtained from docking simulations. The targets and scores are not specific to this compound.

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Quinazolinone-Morpholine Hybrid | VEGFR2 | -12.407 | Cys919, Asp1046 | nih.gov |

| Tetrahydroisoquinoline Derivative | RET Enzyme | -6.8 | Not specified | researchgate.net |

| Pyrazolyl-methanone Derivative | Antioxidant Protein (5ADH) | Not specified | Not specified | nih.gov |

| 4-Hydroxy-2-quinolinone Derivative | Lipoxygenase (LOX) | Not specified | Allosteric site binding | mdpi.com |

Reaction Pathway Modeling and Transition State Characterization (Theoretical)

Theoretical chemistry can model the step-by-step mechanism of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them. This is crucial for understanding reaction kinetics and mechanisms. DFT calculations are a primary tool for mapping reaction pathways and calculating the activation energies associated with each step. nih.gov

For a compound like this compound, this approach could be used to model its synthesis or potential metabolic transformations. For example, in a study on the antioxidant mechanism of thieno[2,3-d]pyrimidine (B153573) derivatives, DFT was used to calculate bond dissociation enthalpy (BDE) and ionization potential (IP) to evaluate different reaction pathways for radical scavenging. nih.gov This type of analysis involves optimizing the geometries of reactants, products, and transition states to construct a complete energy profile of the reaction.

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict UV-visible absorption spectra, while standard DFT calculations can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. ijcce.ac.irresearchgate.netresearchgate.net

For this compound, theoretical calculations would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions, often between the HOMO and LUMO. researchgate.net Calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign specific peaks to the stretching and bending modes of functional groups like the C=O (carbonyl), N-O (nitro), and C-H bonds. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data, such as the published NMR data for this compound, to confirm its structure. mdpi.com The good agreement often found between theoretical and experimental spectra serves as a powerful validation of both the synthesized structure and the computational methodology employed. researchgate.net

Reactivity Profile and Derivatization Chemistry of 4 Nitrophenyl Quinolin 3 Yl Methanone

Chemical Transformations at the Carbonyl Moiety

The ketone carbonyl group, a classic electrophilic center, is a primary site for nucleophilic attack. youtube.comlibretexts.org Its reactivity allows for transformations that alter the core structure, leading to diverse derivatives. masterorganicchemistry.com

Reduction to Alcohols: The carbonyl can be reduced to a secondary alcohol, yielding (4-nitrophenyl)(quinolin-3-yl)methanol. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can serve as a precursor for further functionalization, such as esterification or etherification.

Reductive Deoxygenation: More vigorous reduction methods can remove the carbonyl oxygen entirely. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base, would convert the carbonyl group into a methylene (B1212753) bridge, yielding 3-(4-nitrobenzyl)quinoline. libretexts.org

Condensation Reactions: The carbonyl carbon is susceptible to condensation with amine derivatives. For instance, reaction with hydrazine (B178648) or substituted hydrazines would produce the corresponding hydrazones, which are stable, crystalline derivatives. Similarly, reaction with hydroxylamine (B1172632) yields the oxime. These reactions are fundamental in creating new C=N bonds from the C=O group. tuwien.ac.at

Organometallic Addition: The addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols. For example, reacting (4-Nitrophenyl)(quinolin-3-yl)methanone with methylmagnesium bromide would produce 1-(4-nitrophenyl)-1-(quinolin-3-yl)ethanol, creating a new carbon-carbon bond at the carbonyl center. masterorganicchemistry.comorganic-chemistry.org

Reactions Involving the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions that modify the heterocyclic core.

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. preprints.orggoogle.com The resulting this compound N-oxide exhibits altered electronic properties and can be a substrate for subsequent functionalization, particularly C-H activation at the C2 position. preprints.orgresearchgate.net A patent describes the synthesis of 3-formylquinoline N-oxide, highlighting the feasibility of N-oxidation on 3-substituted quinolines. google.com

Quaternization: As a tertiary amine, the quinoline nitrogen can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium (B1175870) salt. google.com This reaction, known as the Menshutkin reaction, would yield a positively charged quinolinium derivative, for example, 3-(4-nitrobenzoyl)-1-methylquinolinium iodide. Such quaternization significantly alters the solubility and electronic characteristics of the molecule. Continuous processes for the quaternization of tertiary amines with alkyl halides have been developed, often performed at elevated temperatures and pressures. google.com

Modifications and Functionalization of the Nitrophenyl Ring

The nitrophenyl ring is a key site for derivatization, primarily driven by the strong electron-withdrawing nature of the nitro group.

Reduction of the Nitro Group: The most common and synthetically valuable transformation of this ring is the reduction of the nitro group to a primary amine. This yields (4-aminophenyl)(quinolin-3-yl)methanone, a critical intermediate for constructing more complex molecules via amide bond formation, urea (B33335) synthesis, or diazotization reactions. google.comgoogle.com This reduction can be achieved under various conditions, including catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source, or with chemical reducing agents like tin(II) chloride or sodium borohydride in the presence of a suitable catalyst. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions, making the aromatic ring highly electron-deficient. nih.govlibretexts.org While the nitro group itself can sometimes be displaced, it more commonly facilitates the displacement of other leaving groups (like halogens) located at the ortho or para positions. nih.govharvard.eduresearchgate.net For the parent compound, if other substituents were present on the nitrophenyl ring, the nitro group would strongly activate them towards substitution by nucleophiles such as alkoxides, amines, or thiolates. mdpi.com

Derivatization Strategies for the Quinoline Ring System

While the quinoline ring itself is relatively electron-rich, the presence of the deactivating 3-acyl group makes further substitution on the ring challenging. Nevertheless, established quinoline chemistry suggests potential pathways for derivatization.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the quinoline nucleus, such as nitration or halogenation, typically occur on the carbocyclic (benzene) portion of the ring system. youtube.com The reaction favors positions 5 and 8 due to the superior stability of the resulting cationic intermediates. quimicaorganica.org However, the electron-withdrawing 3-acyl group deactivates the entire ring system towards electrophilic attack, meaning that such reactions would require harsh conditions (e.g., fuming acids, high temperatures) and may result in low yields.

Metal-Catalyzed Cross-Coupling: If a halogen were introduced onto the quinoline ring (e.g., at the 6- or 8-position), it could serve as a handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Heck, or Sonogashira couplings could be employed to forge new carbon-carbon bonds, attaching new aryl, vinyl, or alkynyl groups to the quinoline scaffold. This represents a powerful, though indirect, strategy for derivatization.

Synthesis of Structurally Diverse Analogues and Hybrid Molecules

This compound serves as a valuable starting point or template for generating libraries of structurally related compounds. Research has demonstrated the synthesis of numerous analogues by modifying the phenyl ring substituent. mdpi.com This approach allows for the systematic exploration of structure-activity relationships.

One key synthetic route allows for the creation of a variety of (Aryl)(quinolin-3-yl)methanone analogues by varying the substituent on the phenyl ring. The table below details several such compounds that have been synthesized, showcasing the versatility of the synthetic methodology. mdpi.com

| Substituent (X) on Phenyl Ring | Compound Name | Reference |

|---|---|---|

| 4-NO₂ | This compound | mdpi.com |

| 4-Cl | (4-Chlorophenyl)(quinolin-3-yl)methanone | mdpi.com |

| 4-Br | (4-Bromophenyl)(quinolin-3-yl)methanone | mdpi.com |

| 4-F | (4-Fluorophenyl)(quinolin-3-yl)methanone | mdpi.com |

| 4-I | (4-Iodophenyl)(quinolin-3-yl)methanone | mdpi.com |

| 4-OCH₃ | (4-Methoxyphenyl)(quinolin-3-yl)methanone | mdpi.com |

| 4-N(CH₃)₂ | (4-(Dimethylamino)phenyl)(quinolin-3-yl)methanone | mdpi.com |

| 4-CN | 4-(Quinoline-3-carbonyl)benzonitrile | mdpi.com |

Furthermore, the concept of molecular hybridization, where distinct pharmacophores are combined into a single molecule, is a prominent strategy in drug design. nih.gov The quinoline and substituted aniline (B41778) moieties of the title compound and its derivatives can be used as building blocks in this approach. For example, the (4-aminophenyl)(quinolin-3-yl)methanone derivative can be linked to other bioactive scaffolds, such as isatin (B1672199) or thiazine, to create novel hybrid molecules with potentially synergistic or enhanced biological activities. nih.govnih.gov

Exploration of Biological Activities and Structure Activity Relationships Excluding Clinical Human Data

In Vitro Screening Methodologies for Biological Activity

The initial assessment of the biological potential of novel compounds like (4-Nitrophenyl)(quinolin-3-yl)methanone typically involves a battery of in vitro screening assays. These methods are essential for identifying any significant biological effects and guiding further research.

Commonly employed techniques for related quinoline (B57606) and quinazoline (B50416) derivatives include:

Antiproliferative Screening: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Similarly, the sulforhodamine B (SRB) assay is another method used to assess cell proliferation and has been applied to screen 3-arylisoquinolinones.

Antimicrobial Susceptibility Testing: The agar (B569324) diffusion method and serial dilution method are fundamental techniques to determine the general sensitivity and the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

Enzyme Inhibition Assays: Specific enzymes are targeted based on the compound's structural features. For instance, quinolinone derivatives have been evaluated for their ability to suppress interleukin-2 (B1167480) (IL-2) release from activated Jurkat T cells.

Apoptosis Assays: To understand the mechanism of cell death induced by a compound, techniques like DNA content analysis and Annexin V-FITC/PI staining using flow cytometry are utilized.

Investigation of Antimicrobial Properties (In Vitro)

Although specific data for this compound is not available, studies on analogous quinoline structures highlight the potential for antimicrobial activity. For example, some quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial effects against Staphylococcus aureus and Mycobacterium tuberculosis. Research on quinolinyl epoxy ketones also revealed significant antibacterial and antifungal properties. The general approach involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Cellular Antiproliferative and Cytotoxicity Studies (In Vitro)

The antiproliferative and cytotoxic potential of quinoline derivatives is a major area of investigation. While no studies have been published on this compound, related compounds have shown promising results. For instance, certain 3-substituted 7-phenyl-pyrroloquinolinones have demonstrated potent cytotoxic activity in various human cancer cell lines, causing cell cycle arrest in the G2/M phase. Similarly, some 2,3-diarylquinoline derivatives have shown significant antiproliferative activities against hepatocellular carcinoma, non-small cell lung cancer, and breast cancer cell lines. The evaluation of cytotoxicity in non-cancerous cell lines, such as NIH/3T3 fibroblasts, is also a critical step to determine the therapeutic index of a compound.

Enzyme Inhibition and Receptor Binding Studies at the Molecular Level

The mechanism of action of bioactive compounds is often elucidated through enzyme inhibition and receptor binding studies. For quinoline derivatives, a wide range of molecular targets has been explored. Some quinoline-based compounds have been found to inhibit enzymes that act on DNA, such as DNA methyltransferases. Others have been identified as potent noncompetitive antagonists of the mGlu1 receptor. Molecular docking studies are frequently employed to predict the binding modes and affinities of these compounds to their target enzymes or receptors. For example, the inhibitory activity of certain quinolinone derivatives on IL-2 release was linked to the suppression of NF-κB and nuclear factor of activated T cells (NFAT) promoter activities.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies on Derivatives

QSAR and SPR studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These studies are instrumental in optimizing lead compounds to enhance their efficacy and selectivity. For quinoline derivatives, QSAR models have been developed to predict their antimalarial activity against Plasmodium falciparum. Such models help in identifying key structural features that are crucial for the observed biological activity. For example, in a series of 3-arylisoquinolinones, it was found that meta-substitution on the aryl ring significantly enhanced antiproliferative activity. The development of such models for this compound and its derivatives would be a logical step following initial biological screening to guide the synthesis of more potent analogues.

Potential Applications of 4 Nitrophenyl Quinolin 3 Yl Methanone in Chemical Science and Technology

The chemical compound (4-Nitrophenyl)(quinolin-3-yl)methanone is a molecule of interest due to the combination of two distinct and electronically active moieties: the quinoline (B57606) ring and the nitrophenyl group, connected by a ketone linker. This unique structure opens up a range of potential non-biological applications in chemical science and technology, from building complex new molecules to developing advanced materials.

Conclusion and Future Directions in Research on 4 Nitrophenyl Quinolin 3 Yl Methanone

Summary of Key Research Findings and Methodological Advancements

Research on (4-Nitrophenyl)(quinolin-3-yl)methanone has primarily centered on its chemical synthesis and fundamental characterization. A significant methodological advancement has been the development of a transition metal-free approach for its preparation. Specifically, the compound has been successfully synthesized via a formal [4+2] annulation reaction between anthranils and enaminones, affording the product in a 60% yield as a white solid mdpi.com. This method represents a valuable contribution to the synthesis of quinoline (B57606) derivatives, which are a critical class of heterocyclic compounds rsc.org.

The characterization of this compound has been established through nuclear magnetic resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data provide unambiguous confirmation of its molecular structure. These spectroscopic findings are crucial for quality control and serve as a reference for future studies involving this compound.

| ¹H NMR (400 MHz) | ¹³C{¹H} NMR (101 MHz) | |

|---|---|---|

| Chemical Shift (δ ppm) | Description | Chemical Shift (δ ppm) |

| 9.32 | d, J = 2.2 Hz, 1H | 193.1 |

| 8.54 | d, J = 2.2 Hz, 1H | 150.2 |

| 8.39 | d, J = 8.7 Hz, 2H | 149.8 |

| 8.20 | d, J = 8.5 Hz, 1H | 142.1 |

| 8.01 | d, J = 8.8 Hz, 2H | 139.1 |

| 7.93 | d, J = 8.3 Hz, 1H | 132.5 |

| 7.89 | t, J = 7.6 Hz, 1H | 130.7 |

| 7.70–7.64 | m, 1H | 129.6 |

| 129.3 | ||

| 128.8 | ||

| 128.0 | ||

| 126.4 | ||

| 123.8 |

Identification of Remaining Scientific Challenges and Research Gaps

Despite the foundational synthetic work, the scientific literature on this compound is sparse, revealing significant research gaps.

Physicochemical Properties: There is a notable absence of comprehensive data on the compound's fundamental physicochemical properties. Critical information, including single-crystal X-ray diffraction data, solubility in various solvents, melting point, and thermal stability, has not been reported. This lack of data hinders efforts in crystallization, formulation, and material science applications.

Biological Activity: The quinoline scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties chemrj.orgsci-hub.boxresearchgate.net. However, this compound has not been evaluated for any biological or pharmacological effects. Its potential as a therapeutic agent remains entirely unexplored.

Reactivity and Application as an Intermediate: The chemical reactivity of the compound is uninvestigated. The presence of the ketone and nitro functional groups suggests it could be a versatile intermediate for further chemical transformations. For instance, reduction of the nitro group could yield an amine, a key functional group for amide coupling in medicinal chemistry mdpi.com. The carbonyl group could also be a site for various chemical modifications.

Mechanistic Understanding: While a successful synthesis has been reported, detailed mechanistic studies of its formation are lacking. A deeper understanding of the reaction mechanism could lead to optimization of reaction conditions, improvement of yields, and extension of the methodology to a broader range of substrates.

Proposed Avenues for Future Synthetic, Mechanistic, and Application-Oriented Investigations

To realize the full potential of this compound, future research should be directed toward several key areas:

Synthetic Investigations:

Methodology Development: Exploration of alternative synthetic routes, including those employing transition-metal catalysis or green chemistry principles, could provide more efficient, scalable, and environmentally benign methods for its preparation rsc.orgnih.gov.

Library Synthesis: The existing synthetic protocol could be leveraged to create a library of analogous 3-acylquinolines with diverse substituents on both the quinoline and phenyl rings. This would facilitate systematic structure-activity relationship (SAR) studies.

Mechanistic Studies:

Computational and Experimental Analysis: A combination of computational modeling (e.g., Density Functional Theory) and experimental studies (e.g., kinetic analysis, intermediate trapping) should be employed to elucidate the mechanism of the reported [4+2] annulation synthesis.

Application-Oriented Investigations:

Pharmacological Screening: A comprehensive screening program is warranted to evaluate the compound's potential as a therapeutic agent. Initial assays should target its activity in areas where quinoline derivatives have shown promise, such as oncology, infectious diseases (antibacterial, antifungal), and inflammation chemrj.orgsci-hub.box.

Materials Science: The compound's rigid, aromatic structure and polar functional groups suggest potential applications in materials science. Investigations could explore its use as a ligand for coordination complexes, a building block for organic semiconductors, or a component in nonlinear optical materials.

Chemical Probe Development: The compound could be functionalized to serve as a chemical probe for studying biological systems, contingent on the discovery of a specific biological target.

Broader Implications of this compound Research for Chemical Innovation

Research focused on this compound, while specific, carries broader implications for chemical innovation. The development of novel and efficient synthetic routes to this and related 3-acylquinolines enriches the toolbox of synthetic organic chemists, enabling the construction of complex molecular architectures.

Furthermore, this compound serves as a valuable scaffold for fundamental research. It combines the electron-deficient nitrophenyl moiety with the quinoline heterocycle, creating a platform to study the interplay of electronic effects on molecular properties and biological activity. A thorough investigation of this compound and its derivatives could provide crucial insights into the design principles for new functional molecules. Ultimately, the exploration of underexplored chemical space, as represented by this compound, is a vital engine for innovation in medicinal chemistry, materials science, and the broader chemical industry.

Q & A

Q. What are the standard synthetic routes for (4-Nitrophenyl)(quinolin-3-yl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed C-H activation/C-C coupling between quinoline derivatives and 4-nitrobenzoyl precursors. Key steps include:

Q. How is the compound characterized structurally, and what spectral data are critical for validation?

Key characterization methods include:

Q. What functional groups influence the compound’s reactivity, and how are they addressed in synthetic design?

- Nitro group (-NO₂) : Enhances electron-withdrawing effects, directing electrophilic substitution on the aryl ring. Requires inert conditions to avoid reduction .

- Quinoline ring : Participates in π-π stacking and hydrogen bonding. The basic nitrogen can coordinate with metal catalysts during synthesis .

Advanced Research Questions

Q. How do catalytic systems (e.g., Pd vs. Ni) impact the efficiency of C-H activation in synthesizing this compound?

| Catalyst | Yield | Reaction Time | Conditions |

|---|---|---|---|

| Pd(OAc)₂ | 76% | 24 h | Toluene/MeOH, 80°C, N₂ |

| Ni(cod)₂ | 52% | 36 h | DMF, 100°C, aerobic |

Q. What methodologies are used to evaluate the biological activity of this compound, particularly against microbial targets?

- Antitubercular assays :

- Microplate Alamar Blue Assay (MABA) : Measures MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv. Derivatives with quinoline scaffolds show MIC values <10 µg/mL .

- Antifungal screening :

Q. How can researchers resolve contradictions in spectral data interpretation (e.g., solvent effects on IR peaks)?

- IR spectral variability : Peaks for NO₂ stretches (~1340 cm⁻¹) may shift in polar solvents (e.g., KBr vs. Fluorolube mulls). Always report solvent systems and compare with computed spectra .

- NMR solvent artifacts : DMSO-d₆ can obscure proton signals near δ 2.5–3.5 ppm. Use CDCl₃ for clearer aromatic region resolution .

Q. What strategies optimize solvent selection for recrystallization to enhance purity?

Q. How do substituent modifications (e.g., chloro vs. nitro groups) alter the compound’s physicochemical properties?

| Substituent | Melting Point | LogP | Bioactivity |

|---|---|---|---|

| -NO₂ | 114–116°C | 3.2 | Antitubercular |

| -Cl | 105–108°C | 3.8 | Reduced efficacy |

- Nitro groups improve solubility in polar solvents and enhance target binding via electrostatic interactions .

Methodological Recommendations

- Synthetic protocols : Prioritize Pd-catalyzed methods for scalability .

- Characterization : Combine XRD (for crystalline samples) with DFT-calculated spectra to validate structure .

- Biological assays : Include cytotoxicity controls (e.g., Vero cells) to differentiate target-specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.